Kinetic Comparison: N-Furfurylformamide vs. N-Formylmethanofuran (Natural Substrate)
N-Furfurylformamide functions as a pseudo-substrate for formylmethanofuran-converting enzymes, but with significantly altered kinetic parameters compared to the natural substrate, N-formylmethanofuran. Specifically, it exhibits a substantially higher apparent Km and lower apparent Vmax [1]. In one study with the formyltransferase enzyme from *Methanobacterium thermoautotrophicum*, the Km value for N-furfurylformamide was 70 mM, a stark contrast to the Km for N-formylmethanofuran, which is typically in the micromolar range (0.01–0.06 mM) [2]. This 7000-fold difference in Km underscores its classification as a pseudo-substrate rather than a true substrate.
| Evidence Dimension | Enzyme Affinity (Apparent Michaelis Constant, Km) |
|---|---|
| Target Compound Data | Apparent Km = 70 mM (for formyltransferase from *Methanothermobacter thermautotrophicus*) [2] |
| Comparator Or Baseline | Apparent Km for N-formylmethanofuran = 0.01 - 0.06 mM (for formyltransferase) [2] |
| Quantified Difference | Approximately 1167-fold to 7000-fold higher Km |
| Conditions | Formylmethanofuran:tetrahydromethanopterin formyltransferase (EC 2.3.1.101) from *Methanothermobacter thermautotrophicus* |
Why This Matters
This quantitative difference is critical for researchers; it confirms the compound's utility as a tool for investigating enzyme-substrate interactions without the high affinity of the natural substrate, allowing for controlled mechanistic studies.
- [1] Breitung, J., Börner, G., Karrasch, M., Berkessel, A., & Thauer, R. K. (1990). N-furfurylformamide as a pseudo-substrate for formylmethanofuran converting enzymes from methanogenic bacteria. *FEBS Letters*, 268(1), 257–260. View Source
- [2] BRENDA Enzyme Database. Literature summary for 2.3.1.101: formylmethanofuran-tetrahydromethanopterin N-formyltransferase. Information on KM values for N-furfurylformamide and N-formylmethanofuran. Retrieved April 19, 2026. View Source
